molecular formula C15H23F2NO3 B7627740 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

Numéro de catalogue B7627740
Poids moléculaire: 303.34 g/mol
Clé InChI: HMPHCGQIVLUUEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mécanisme D'action

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid works by inhibiting the catalytic activity of PARP, which is essential for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells are particularly sensitive to PARP inhibition because they have defects in DNA repair mechanisms, such as homologous recombination, which makes them reliant on PARP for survival.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for specific targeting of PARP activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that include 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid and other PARP inhibitors or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could improve patient selection for these therapies. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy, which could enhance the immune response to cancer cells. Finally, there is interest in the development of new PARP inhibitors with improved pharmacokinetic properties and efficacy.

Méthodes De Synthèse

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(aminomethyl)propanoic acid. The resulting product is purified by column chromatography to obtain 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid in high yield and purity.

Applications De Recherche Scientifique

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and lung cancer. In addition, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib, in the treatment of cancer.

Propriétés

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)7-5-12(6-8-15)14(21)18-9-1-2-11(10-18)3-4-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHCGQIVLUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.